

# An In-depth Technical Guide to 2-Methylbenzofuran: Chemical Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: 2-Methylbenzofuran

Cat. No.: B1664563

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## Introduction

**2-Methylbenzofuran**, also known as 2-methylcumarone, is an aromatic organic compound characterized by a fused benzene and furan ring system with a methyl substituent at the 2-position of the furan ring.<sup>[1]</sup> This heterocyclic motif is a key structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.<sup>[2][3]</sup> As a result, **2-methylbenzofuran** and its derivatives are of significant interest in medicinal chemistry, pharmacology, and materials science.<sup>[2]</sup> It serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and reactivity of **2-methylbenzofuran**.

## Chemical Structure and Identifiers

The chemical structure of **2-methylbenzofuran** consists of a benzofuran core, where a benzene ring is fused to a furan ring, with a methyl group attached to the carbon at position 2.<sup>[1]</sup>

## Chemical Structure Diagram

Chemical Structure of **2-Methylbenzofuran**

Identifier	Value
IUPAC Name	2-methyl-1-benzofuran[4]
Synonyms	2-Methyl-1-benzofuran, 2-Methylcumarone, 2-Methylbenzo[b]furan[1][4]
CAS Number	4265-25-2[4]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O[4][5]
Molecular Weight	132.16 g/mol
InChI Key	GBGPVUAOTCNZPT-UHFFFAOYSA-N[4]
SMILES	<chem>Cc1cc2ccccc2o1</chem>

## Physicochemical Properties

**2-Methylbenzofuran** is a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic aromatic or burnt phenolic aroma.[4] A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Physical State	Liquid	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Aromatic, burnt phenolic	[4]
Boiling Point	197-198 °C at 760 mmHg	[6]
Density	1.057 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.548 - 1.560	[4]
Flash Point	67 °C (152.6 °F) - closed cup	
Solubility	Practically insoluble in water; soluble in organic solvents like ethanol and acetone.[1][4]	
Vapor Pressure	0.583 mmHg at 25 °C (estimated)	[6]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **2-methylbenzofuran**.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the analysis of **2-methylbenzofuran**. The fragmentation pattern provides a characteristic fingerprint for the molecule.

m/z	Relative Intensity	Ion
131	99.99	[M-H] <sup>+</sup>
132	88.65	[M] <sup>+</sup>
51	19.50	C <sub>4</sub> H <sub>3</sub> <sup>+</sup>
77	18.36	C <sub>6</sub> H <sub>5</sub> <sup>+</sup>
103	13.77	C <sub>7</sub> H <sub>3</sub> O <sup>+</sup>

Data obtained from GC-MS analysis.[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **2-methylbenzofuran** would show characteristic peaks for C-H stretching and bending from the aromatic ring and the methyl group, as well as C-O and C=C stretching vibrations from the furan and benzene rings. FTIR, ATR-IR, and vapor-phase IR spectra are available in spectral databases.[\[4\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene ring, the proton on the furan ring, and a characteristic singlet for the methyl group protons.
- <sup>13</sup>C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.[\[7\]](#)
- <sup>17</sup>O NMR: Oxygen-17 NMR data is also available for this compound.[\[8\]](#)

## Synthesis of 2-Methylbenzofuran

Several synthetic routes to **2-methylbenzofuran** and its derivatives have been developed. A notable modern method involves the use of calcium carbide as a safe and cost-effective acetylene source.<sup>[9]</sup>

## Experimental Protocol: Synthesis from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones

This method provides a direct synthesis of **2-methylbenzofurans** in good yields.<sup>[9]</sup>

Materials:

- Salicylaldehyde p-tosylhydrazone (or substituted derivatives)
- Calcium carbide ( $\text{CaC}_2$ )
- Cuprous chloride ( $\text{CuCl}$ ) (catalyst)
- Potassium tert-butoxide ( $\text{tBuOK}$ ) (base)
- N,N-Dimethylformamide (DMF) (solvent)

Procedure:

- To a reaction vessel, add the salicylaldehyde p-tosylhydrazone, cuprous chloride ( $\text{CuCl}$ ), and potassium tert-butoxide ( $\text{tBuOK}$ ).
- Add calcium carbide to the mixture.
- Add DMF as the solvent.
- Heat the reaction mixture at an elevated temperature.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
- Upon completion, the workup procedure is simple, and the product can be isolated and purified.<sup>[9]</sup>

This method is advantageous due to the use of readily available and easy-to-handle calcium carbide, avoiding the risks associated with acetylene gas.[9] Other synthetic strategies for the benzofuran core include nickel-catalyzed intramolecular cyclization and acid-catalyzed dehydrative cyclization of  $\alpha$ -phenoxy ketones.[10]

## Chemical Reactivity

The benzofuran ring system is electron-rich, making it susceptible to electrophilic attack.[11] The reactivity is influenced by the substituents on both the furan and benzene rings.

- **Electrophilic Substitution:** The electron-donating nature of the oxygen atom activates the heterocyclic ring towards electrophiles. In **2-methylbenzofuran**, the C2 position is blocked by the methyl group, which itself is weakly electron-donating, further activating the ring.[11]
- **Friedel-Crafts Reactions:** **2-Methylbenzofuran** can act as a substrate in Friedel-Crafts alkylation and acylation reactions.[12]
- **Oxidation:** It can be used as a reactant to synthesize enol derivatives through catalytic oxidation with hydrogen peroxide.[12]
- **Cycloaddition Reactions:** The C2-C3 double bond of the furan moiety can potentially participate in cycloaddition reactions.[11]

## Biological Activity and Applications

The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2] Derivatives of benzofuran have demonstrated a multitude of pharmacological properties.

- **Pharmacological Potential:** The benzofuran family of compounds has shown potential anti-inflammatory, analgesic, anticancer, antimicrobial, and anti-HIV activities.[1][2][3] For instance, 2-methyl-3-phenylbenzofuran derivatives have shown significant potential as anticancer agents.[2]
- **Flavoring Agent:** **2-Methylbenzofuran** is used as a flavoring agent in food.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used for this purpose.[4]

- **Synthetic Intermediate:** It is a valuable building block in organic synthesis for the creation of more complex molecules for the pharmaceutical and agrochemical industries.[\[1\]](#)[\[12\]](#)

## Safety and Handling

**2-Methylbenzofuran** is classified as a combustible liquid and can cause skin and serious eye irritation.[\[4\]](#)[\[13\]](#) It may also cause respiratory irritation.[\[4\]](#)

GHS Hazard Statement	Code
Combustible liquid	H227
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

### Handling and Storage:

- **Personal Protective Equipment:** Wear protective gloves, eye protection, and face protection.[\[13\]](#) A dust mask (type N95) may be necessary.
- **Ventilation:** Handle in a well-ventilated area to avoid inhalation of vapors.[\[13\]](#)[\[14\]](#) Ensure eyewash stations and safety showers are nearby.[\[13\]](#)
- **Storage:** Store in a dry, cool, and well-ventilated place in tightly closed containers.[\[13\]](#) Keep away from heat, sparks, open flames, and other sources of ignition.[\[13\]](#)
- **Incompatible Materials:** Strong oxidizing agents and strong acids.[\[13\]](#)

### First Aid Measures:

- **In case of skin contact:** Wash off with soap and plenty of water.[\[14\]](#) If irritation occurs, seek medical advice.[\[13\]](#)
- **In case of eye contact:** Rinse cautiously with water for several minutes.[\[13\]](#)
- **If inhaled:** Move the person into fresh air.[\[14\]](#)

- If swallowed: Do NOT induce vomiting. Rinse mouth with water.[14]

Always consult the material safety data sheet (MSDS) for complete safety information before handling this chemical.[13][14][15]

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